molecular formula C7H14ClN3O3 B13951339 1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea CAS No. 60784-48-7

1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea

Cat. No.: B13951339
CAS No.: 60784-48-7
M. Wt: 223.66 g/mol
InChI Key: MYUUYILUYUAZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea is a chemical compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloroethyl group, a hydroxybutyl group, and a nitrosourea moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea typically involves the reaction of 2-chloroethylamine with 4-hydroxybutyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then treated with nitrous acid to introduce the nitrosourea group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea undergoes various types of chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrosourea moiety can be reduced to form amine derivatives.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols are used in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Amine derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce nitrosourea functionality into target molecules.

    Biology: Studied for its potential as a biochemical tool to modify proteins and nucleic acids.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea involves the alkylation of nucleophilic sites in biomolecules such as DNA and proteins. The chloroethyl group reacts with nucleophilic centers, leading to the formation of covalent bonds and subsequent modification of the target molecules. This alkylation process can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The nitrosourea moiety also contributes to the compound’s reactivity by generating reactive intermediates that further enhance its biological activity.

Comparison with Similar Compounds

1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Similar in structure but with a cyclohexyl group instead of a hydroxybutyl group.

    1-(2-Chloroethyl)-3-(4-methylbutyl)-1-nitrosourea: Contains a methylbutyl group instead of a hydroxybutyl group.

    1-(2-Chloroethyl)-3-(4-aminobutyl)-1-nitrosourea: Features an aminobutyl group instead of a hydroxybutyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the hydroxybutyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

60784-48-7

Molecular Formula

C7H14ClN3O3

Molecular Weight

223.66 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea

InChI

InChI=1S/C7H14ClN3O3/c8-3-5-11(10-14)7(13)9-4-1-2-6-12/h12H,1-6H2,(H,9,13)

InChI Key

MYUUYILUYUAZSN-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CNC(=O)N(CCCl)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.